molecular formula C19H16ClFN2O3 B1344392 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1007192-89-3

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1344392
CAS No.: 1007192-89-3
M. Wt: 374.8 g/mol
InChI Key: ZVHAIQMTDTWAAQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a high-purity, multi-functionalized pyrazole-based chemical building block designed for pharmaceutical research and the synthesis of novel heterocyclic compounds. Its structure incorporates several key features: a pyrazole core known for diverse biological activities , an aldehyde group at the 4-position that serves as a versatile handle for further synthetic modification , and a 3,4-dimethoxyphenyl moiety which is a common pharmacophore in medicinal chemistry. The 2-chloro-6-fluorobenzyl group at the nitrogen position adds steric and electronic complexity, potentially influencing the molecule's binding affinity and metabolic stability. Pyrazole derivatives are of significant interest in drug discovery due to their wide spectrum of reported biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiparasitic effects . The 4-carbaldehyde functional group is particularly valuable, as it can undergo various reactions, such as condensations and nucleophilic additions, to form Schiff bases, hydrazones, or other complex molecular architectures . This makes the compound an excellent precursor for generating libraries of compounds for high-throughput screening in the development of new therapeutic agents. The synthetic route for this molecule likely leverages the well-established Vilsmeier-Haack formylation reaction, a standard method for introducing the aldehyde group onto the pyrazole ring . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAIQMTDTWAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole nucleus is commonly synthesized via the reaction of hydrazines with α,β-unsaturated ketones or diketones. For example, 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate, can be prepared by condensation of 3,4-dimethoxyphenyl hydrazine with an appropriate diketone precursor, followed by cyclization under acidic or basic conditions.

Introduction of the 2-chloro-6-fluorobenzyl Group

The 1-position benzyl substitution is achieved by alkylation of the pyrazole nitrogen with 2-chloro-6-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Formylation at the 4-Position of Pyrazole

The aldehyde group at the 4-position is introduced via the Vilsmeier-Haack reaction, a classical formylation method. This involves treating the pyrazole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction is typically carried out at 80–90 °C for several hours, followed by quenching with aqueous base and purification.

This method is highly effective for pyrazole-4-carbaldehydes and has been demonstrated to yield good product purity and yield when anhydrous DMF is used to prevent side reactions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine + β-diketone or α,β-unsaturated ketone Reflux or RT Several hours 70-85 Acidic or basic catalysis
N1-Benzylation 2-chloro-6-fluorobenzyl chloride/bromide + base RT to 60 °C 4-12 hours 65-80 Use of K2CO3 or NaH in DMF
Vilsmeier-Haack formylation POCl3 + DMF (anhydrous) 80-90 °C 4 hours 60-75 Quench with NaOH, purify by column chromatography

Research Findings and Optimization Notes

  • The use of anhydrous DMF is critical in the Vilsmeier-Haack formylation step to avoid hydrolysis and side reactions, ensuring higher yields and purity.
  • Alkylation at the pyrazole nitrogen requires careful stoichiometric control to prevent dialkylation or N-alkylation at undesired sites.
  • The 3,4-dimethoxyphenyl substituent enhances the electron density on the pyrazole ring, facilitating electrophilic substitution during formylation.
  • Purification is typically achieved by flash column chromatography using ethyl acetate and petroleum ether mixtures, yielding pale yellow crystalline products.
  • The compound’s biological activity as a ribonucleotide reductase inhibitor and DNA gyrase binder underscores the importance of maintaining structural integrity during synthesis.

Summary Table of Preparation Steps

Synthetic Step Purpose Key Reagents/Conditions Outcome
Pyrazole ring synthesis Construct pyrazole core Hydrazine + diketone, reflux 3-(3,4-dimethoxyphenyl)-1H-pyrazole intermediate
N1-Benzylation Attach 2-chloro-6-fluorobenzyl 2-chloro-6-fluorobenzyl halide + base 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole
Vilsmeier-Haack formylation Introduce aldehyde at C4 POCl3 + anhydrous DMF, 80-90 °C, 4 h Target aldehyde compound

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound with the molecular formula C19H16ClFN2O3C_{19}H_{16}ClFN_2O_3 . It is a pyrazole derivative featuring a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a 3,4-dimethoxyphenyl group.

Scientific Research Applications

This compound is a useful research chemical with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

  • Mechanisms of Action this compound has several mechanisms that contribute to its biological activity:
    • Inhibition of Protein and DNA Synthesis: The compound inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting tumor cell proliferation.
    • Interaction with DNA Gyrase and Topoisomerase IV: These interactions disrupt bacterial DNA replication, highlighting its potential as an antibacterial agent.
    • Cytotoxic Effects: It has demonstrated cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent.

Therapeutic Potential

  • Anticancer Activity Research indicates that derivatives of pyrazole compounds can selectively inhibit the proliferation of cancer cells. For instance, studies have reported significant anti-breast cancer activity associated with similar pyrazole derivatives.
Biological ActivityEffectiveness
AnticancerHigh
AntimicrobialModerate
AntioxidantModerate

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Group Comparison

Compound Name R1 (1-Position) R3 (3-Position) Carbaldehyde Position Key Features Reference
Target Compound 2-Chloro-6-fluorobenzyl 3,4-Dimethoxyphenyl 4 Dual halogen (Cl, F) + electron-rich methoxy groups; discontinued product
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl Phenyl 1 Dihydropyrazole core; confirmed crystal structure
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl 2,3-Dihydro-1,4-benzodioxin 4 Benzodioxin substituent; potential enhanced π-stacking interactions
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Methyl 3-Chlorophenylsulfanyl 4 Sulfur-containing substituent; trifluoromethyl group for lipophilicity
1-(3-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl 2,3-Dihydrobenzo[b][1,4]dioxin 4 Meta-chloro substitution; similar to with positional isomerism

Key Observations

Substituent Effects on Electronic Properties The target compound’s 2-chloro-6-fluorobenzyl group introduces steric hindrance and mixed electronic effects (Cl: moderately electron-withdrawing; F: strong electron-withdrawing). This contrasts with simpler halogenated analogs like the 4-fluorophenyl group in , which lacks steric complexity . This differs from the 2,3-dihydro-1,4-benzodioxin group (), which offers a fused oxygen-rich aromatic system for improved solubility or binding interactions .

Biological and Physicochemical Implications

  • Compounds with sulfanyl (e.g., ) or trifluoromethyl groups often exhibit increased lipophilicity, which may improve membrane permeability in drug design . The target compound’s methoxy groups, while polar, could reduce bioavailability compared to halogenated analogs.
  • Dihydropyrazole derivatives () possess a partially saturated ring, which may confer conformational flexibility absent in the fully aromatic target compound .

Research Findings and Structural Insights

  • Reactivity : The carbaldehyde group at the 4-position is a reactive site for condensation or nucleophilic addition, common in Schiff base formation. Substituents like 3,4-dimethoxy may direct reactivity through steric or electronic effects.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1007192-89-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₉H₁₆ClFN₂O₃
  • Molecular Weight : 364.79 g/mol
  • Purity : Typically ≥ 96% in commercial preparations

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Protein and DNA Synthesis : The compound inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting tumor cell proliferation .
  • Interaction with DNA Gyrase and Topoisomerase IV : These interactions disrupt bacterial DNA replication, highlighting its potential as an antibacterial agent .
  • Cytotoxic Effects : It has demonstrated cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

The compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds can selectively inhibit the proliferation of cancer cells. For instance, studies have reported significant anti-breast cancer activity associated with similar pyrazole derivatives .
Biological ActivityEffectiveness
AnticancerHigh
AntimicrobialModerate
AntioxidantModerate

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability through apoptosis induction .
  • Antimicrobial Properties : Another study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting its use as a potential antimicrobial agent .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, showing a capacity to scavenge free radicals effectively .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Answer:
The synthesis typically involves a multi-step approach:

Core pyrazole formation : Condensation of substituted hydrazines with β-ketoaldehydes or via cyclocondensation reactions.

Functionalization : Introduction of the aldehyde group at the pyrazole 4-position using the Vilsmeier-Haack reaction (DMF/POCl₃), a method validated for analogous pyrazole-carbaldehydes .

Substituent addition : The 2-chloro-6-fluorobenzyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Key considerations : Purification via column chromatography and characterization by NMR/IR to confirm intermediate structures .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and confirm aldehyde proton resonance (~9.8–10.2 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the benzyl and dimethoxyphenyl groups, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇ClF N₂O₃: ~394.08) .
  • Elemental analysis : Confirms purity (>95%) and stoichiometry .

Advanced: How can reaction conditions be optimized for the Vilsmeier-Haack formylation step?

Answer:
Optimization involves:

  • Temperature : Controlled reflux (80–100°C) to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCE) enhance reagent solubility and aldehyde yield .
  • Catalyst stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete formylation, but excess DMF may require neutralization post-reaction .
  • Workup : Quenching with ice-water and basification (pH 7–8) minimizes hydrolysis of the aldehyde group .

Advanced: How to design SAR studies for this compound’s biological activity?

Answer:

  • Substituent variation : Compare analogs with modified benzyl (e.g., 2-chloro vs. 4-fluoro) or dimethoxyphenyl groups to assess electronic/steric effects on target binding .
  • Aldehyde replacement : Synthesize derivatives with carboxylic acid or alcohol groups to evaluate the role of the aldehyde in activity .
  • Bioassay panels : Test against enzyme targets (e.g., kinases, oxidases) and cell lines to identify selectivity trends .

Data Contradiction: How to address conflicting results in biological activity assays?

Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Compound stability : Assess aldehyde oxidation or degradation via HPLC over time; use freshly prepared solutions .
  • Target specificity : Perform counter-screens against related enzymes to rule off-target effects .

Basic: What is the reactivity profile of the aldehyde group in this compound?

Answer:
The aldehyde is susceptible to:

  • Nucleophilic addition : Forms Schiff bases with amines, useful for bioconjugation or prodrug design .
  • Oxidation : Converts to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .
  • Reduction : Yields primary alcohols (e.g., NaBH₄), altering solubility and bioactivity .

Advanced: How can computational modeling predict this compound’s target interactions?

Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .

Data Contradiction: How to resolve variability in enzyme inhibition assays?

Answer:

  • Enzyme source : Use recombinant proteins vs. tissue extracts to control for isoform differences .
  • Cofactor requirements : Verify presence of essential coenzymes (e.g., NADPH for oxidoreductases) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

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